Gemichalcone B
Description
Gemichalcone B is a prenylated chalcone isolated from plants of the Artocarpus genus (e.g., Artocarpus heterophyllus and A. elasticus) and Hypericum geminiflorum . Structurally, it belongs to the flavonoid family, characterized by a chalcone backbone (two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system) with prenyl or modified prenyl substituents . Its molecular formula is C₂₉H₂₆O₇, with a molecular weight of 486.51 g/mol .
This compound has demonstrated significant cytotoxic, anti-inflammatory, and antiplatelet aggregation activities:
- Cytotoxicity: IC₅₀ of 8.7 µM against SiHa cervical cancer cells , and IC₅₀ 2.1–4.0 mg/mL against P-388 murine leukemia cells .
- Anti-inflammatory activity: IC₅₀ of 9.3 µM in inhibiting nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages, outperforming artocarpin (IC₅₀ 18.7 µM) .
- Antiplatelet effects: Significant inhibition of platelet aggregation, though less potent than gemichalcone A .
Properties
Molecular Formula |
C29H26O7 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[(Z)-4-[2,6-dihydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]phenyl]-2-methylbut-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H26O7/c1-19(18-36-28(34)17-8-21-5-11-23(31)12-6-21)2-13-24-27(33)16-14-25(29(24)35)26(32)15-7-20-3-9-22(30)10-4-20/h2-12,14-17,30-31,33,35H,13,18H2,1H3/b15-7+,17-8+,19-2- |
InChI Key |
YKTQNXNBVRMYNF-VFZUQKNSSA-N |
Isomeric SMILES |
C/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/COC(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)COC(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Cytotoxic Chalcones
Gemichalcone B shares structural and functional similarities with other prenylated chalcones, but its bioactivity varies based on substituent patterns:
Key Observations :
- Prenylation vs. hydroxylation: Sanjuanolide’s higher cytotoxicity than sanjoseolide (3.2–3.6-fold) highlights that hydroxylation of the prenyl side chain reduces activity . This compound’s moderate potency may relate to its specific prenyl configuration.
- Methoxy groups : Xanthohumol’s broad cytotoxicity is attributed to methoxy groups enhancing membrane permeability , a feature absent in this compound.
Anti-Inflammatory Chalcones
This compound’s anti-inflammatory activity is compared to other Moraceae-family prenylated flavonoids:
Key Observations :
- Prenyl chain length: Isobacachalcone’s stronger NO inhibition (6.4 µM) may stem from a longer prenyl chain enhancing interaction with inflammatory targets .
- Dual activity : this compound uniquely combines anti-inflammatory and cytotoxic effects, unlike cudraflavone B, which is specialized for COX-2 inhibition .
Antiplatelet Chalcones
Compared to other phenolic antiplatelet agents:
Data Tables
Table 1: Cytotoxic Activities of Prenylated Chalcones
| Compound | Cell Line(s) | IC₅₀ Value |
|---|---|---|
| This compound | SiHa | 8.7 µM |
| Xanthohumol | HepG2 | 7.1 µM |
| Sanjuanolide | PC-3 | 3.2-fold > 583 |
Table 2: Anti-Inflammatory Activities
| Compound | Assay | IC₅₀ Value |
|---|---|---|
| This compound | NO inhibition | 9.3 µM |
| Isobacachalcone | NO inhibition | 6.4 µM |
| Artocarpin | NO inhibition | 18.7 µM |
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Gemichalcone B in laboratory settings?
- Methodological Answer : Synthesis should follow protocols for chalcone derivatives, involving Claisen-Schmidt condensation between appropriate ketones and aldehydes under basic catalysis (e.g., NaOH/ethanol). Characterization requires HPLC for purity assessment (>95%), NMR (¹H/¹³C) for structural confirmation, and HRMS for molecular weight validation. For reproducibility, document solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents) in detail .
- Data Table : Common Analytical Parameters
| Technique | Target Parameter | Acceptable Range |
|---|---|---|
| HPLC | Purity | ≥95% |
| ¹H NMR | Peak Integration | δ 6.5–8.5 ppm (aromatic protons) |
| HRMS | m/z Error | <5 ppm |
Q. How can researchers design experiments to evaluate this compound's bioactivity against specific cellular targets?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) with positive/negative controls. For cytotoxicity studies, employ MTT assays on cell lines (e.g., HepG2 for liver toxicity). Validate target engagement via molecular docking (AutoDock Vina) and Western blotting for protein expression changes. Ensure biological triplicates and statistical analysis (ANOVA, p < 0.05) to minimize variability .
Q. What are the best practices for ensuring this compound's stability in different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Temperature: 25°C (long-term), 40°C (accelerated)
- Humidity: 60% RH
- Light exposure: 1.2 million lux hours
Analyze degradation products via LC-MS and quantify using calibration curves. Report deviations in purity ≥2% as significant .
Advanced Research Questions
Q. How should researchers address contradictions in published data on this compound's mechanism of action?
- Methodological Answer : Apply systematic review frameworks (PRISMA) to collate studies, then perform meta-analysis to identify heterogeneity sources (e.g., cell line differences, assay protocols). Use sensitivity analysis to exclude outliers and validate hypotheses via knockdown/overexpression models . Cross-reference findings with structural analogs to isolate scaffold-specific effects .
Q. What experimental designs are optimal for studying this compound's pharmacokinetics in vivo?
- Methodological Answer : Employ compartmental modeling (non-linear mixed-effects) with plasma concentration-time data. Key parameters:
- AUC (Area Under Curve): Reflects bioavailability
- Cₘₐₓ : Peak plasma concentration
- t₁/₂ : Half-life
Use LC-MS/MS for quantitation, and validate methods per FDA bioanalytical guidelines (precision ≤15% RSD). Include metabolite profiling to identify phase I/II transformations .
Q. How can researchers integrate multi-omics data to elucidate this compound's polypharmacology?
- Methodological Answer :
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (GC-TOF/MS) datasets. Use pathway enrichment tools (DAVID, KEGG) to identify perturbed networks (e.g., NF-κB, MAPK). Apply machine learning (random forests, SVM) to rank target contributions. Validate via CRISPR-Cas9 knockout of top-ranked genes .
【官方谷歌Gemini 视频中文字幕】解锁科研效率!Gemini助力科学家轻松应对文献挑战02:43
Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?
- Methodological Answer : Standardize synthetic routes using DoE (Design of Experiments) to optimize critical parameters (e.g., catalyst concentration, reaction time). Implement QC thresholds for intermediates (e.g., ≥90% purity by TLC). Use QbD (Quality by Design) principles to define a design space for scalable synthesis .
Methodological and Reporting Guidelines
Q. How should researchers structure a manuscript reporting this compound's novel bioactivities?
- Methodological Answer : Follow IMRAD format :
- Introduction : Link bioactivity to unmet medical needs (e.g., antimicrobial resistance).
- Methods : Detail synthesis, characterization, and assays (per BJOC guidelines ).
- Results : Use SI units and report uncertainties (e.g., "IC₅₀ = 12.3 ± 1.5 μM").
- Discussion : Contrast findings with prior studies, emphasizing mechanistic novelty.
Include Supporting Information for raw spectra and statistical code .
Q. What are the ethical considerations for in vivo studies involving this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines :
- Justify animal model selection (e.g., murine vs. non-human primates).
- Report sample size calculations (power analysis ≥80%).
- Obtain IACUC approval (Protocol #XXXX-XX).
Disclose conflicts of interest and funding sources explicitly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
